2-Bromo-3-iodopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-iodopropan-1-ol is an organic compound that belongs to the class of halohydrins It is characterized by the presence of both bromine and iodine atoms attached to a three-carbon chain with a hydroxyl group at the terminal carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-iodopropan-1-ol can be achieved through several methods. One common approach involves the halogenation of allyl alcohol. The reaction typically proceeds via the addition of bromine and iodine to the double bond of allyl alcohol, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as carbon disulfide and the presence of catalysts to facilitate the halogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-iodopropan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles, leading to the formation of different substituted products.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, such as propene, under basic conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in ethanol are commonly used for substitution reactions.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide are employed to facilitate elimination reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products Formed
Substitution: Various substituted halides and alcohols.
Elimination: Alkenes such as propene.
Oxidation: Aldehydes and carboxylic acids.
Scientific Research Applications
2-Bromo-3-iodopropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 2-Bromo-3-iodopropan-1-ol involves its reactivity with nucleophiles and bases. The presence of both bromine and iodine atoms makes it a versatile compound for various chemical transformations. In substitution reactions, the halogen atoms are replaced by nucleophiles, while in elimination reactions, the compound forms alkenes through the removal of hydrogen and halogen atoms .
Comparison with Similar Compounds
Similar Compounds
2-Iodopropan-1-ol: Similar in structure but lacks the bromine atom.
1-Bromo-2-propanol: Similar but with the bromine atom at a different position.
2-Bromo-2-nitropropane-1,3-diol: Contains a nitro group instead of iodine.
Uniqueness
2-Bromo-3-iodopropan-1-ol is unique due to the presence of both bromine and iodine atoms, which imparts distinct reactivity and versatility in chemical reactions. This dual halogenation allows for a broader range of chemical transformations compared to compounds with only one halogen atom.
Properties
CAS No. |
88380-84-1 |
---|---|
Molecular Formula |
C3H6BrIO |
Molecular Weight |
264.89 g/mol |
IUPAC Name |
2-bromo-3-iodopropan-1-ol |
InChI |
InChI=1S/C3H6BrIO/c4-3(1-5)2-6/h3,6H,1-2H2 |
InChI Key |
RTWQDVOBRUXYLE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CI)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.